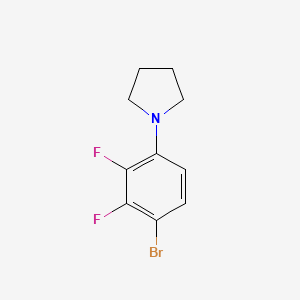

1-(4-Bromo-2,3-difluorophenyl)pyrrolidine

Overview

Description

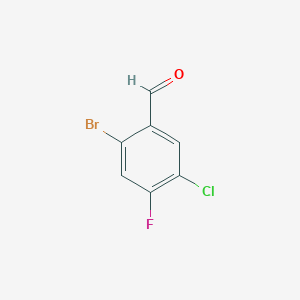

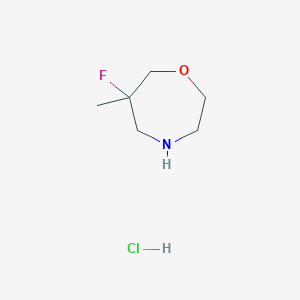

“1-(4-Bromo-2,3-difluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H10BrF2N . It’s a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2,3-difluorophenyl)pyrrolidine” can be represented by the InChI code: 1S/C10H10BrF2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 . This indicates that the molecule consists of a pyrrolidine ring attached to a bromo-difluorophenyl group.Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of 1-(4-Bromo-2,3-difluorophenyl)pyrrolidine, is a versatile scaffold in drug discovery. It is used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize selective androgen receptor modulators (SARMs), optimizing structures for better efficacy .

Antiviral and Anticancer Therapy

Pyrrolidine-functionalized nucleoside analogs have shown promise in antiviral and anticancer therapy. These analogs can inhibit viral reverse transcriptases and mammalian DNA polymerases, which are crucial in the treatment of diseases like HIV and cancer . The compound’s derivatives could potentially be modified to improve cellular uptake and bioactivation, enhancing their therapeutic efficacy .

Material Science

In material science, the compound’s derivatives can be used to modify materials at the molecular level, potentially creating new materials with desired properties for various applications, including electronics, coatings, and biocompatible materials .

Chemical Synthesis

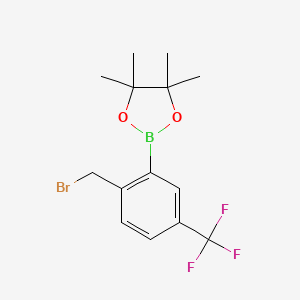

1-(4-Bromo-2,3-difluorophenyl)pyrrolidine serves as a building block in chemical synthesis. It can be used to construct complex molecules with specific configurations and properties, which are essential in developing new chemical entities for research and industrial use .

Life Science Research

In life sciences, this compound can be used in the study of biological systems and processes. It may serve as a precursor or an intermediate in the synthesis of molecules that interact with biological targets, aiding in the understanding of disease mechanisms and the development of diagnostic tools .

properties

IUPAC Name |

1-(4-bromo-2,3-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2N/c11-7-3-4-8(10(13)9(7)12)14-5-1-2-6-14/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDMLBFURNSBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=C(C=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)